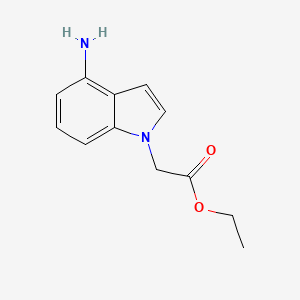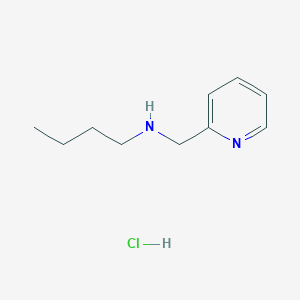
Butyl(pyridin-2-ylmethyl)amine hydrochloride
説明
Butyl(pyridin-2-ylmethyl)amine hydrochloride is a chemical compound that is widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in water and is known for its ability to interact with various biochemical pathways in the body. In
科学的研究の応用
Catalysis in Ethylene Polymerization
Butyl(pyridin-2-ylmethyl)amine hydrochloride and similar compounds have been utilized in the field of catalysis. For example, certain pyrazolylamine ligands related to butyl(pyridin-2-ylmethyl)amine have been shown to catalyze the oligomerization or polymerization of ethylene when activated with aluminum co-catalysts. The products of these reactions are dependent on the co-catalyst and solvent used. This demonstrates the compound's role in creating different polymeric materials (Obuah et al., 2014).
Formation of Coordination Polymers
Compounds structurally similar to this compound have been used in the formation of coordination polymers. For instance, a study used flexible unsymmetrical bis(pyridyl) ligands, related to butyl(pyridin-2-ylmethyl)amine, to create helical silver(I) coordination polymers. These polymers showed significant structural diversity and potential applications in materials science (Zhang et al., 2013).
Synthesis of N-(Pyrrol-2-yl)amines
Another application involves the synthesis of N-(pyrrol-2-yl)amines, a class of compounds used in various chemical syntheses. Compounds structurally similar to this compound have been effectively used in synthesizing these amines, demonstrating the versatility of these types of compounds in organic synthesis (Macías et al., 2018).
Corrosion Inhibition
Research has also explored the use of related compounds as corrosion inhibitors. For instance, benzylidene-pyridine-2-yl-amine, which shares structural features with this compound, has been studied for its ability to inhibit the corrosion of mild steel in acidic environments (Ashassi-Sorkhabi et al., 2005).
Chemosensor Development
Additionally, derivatives of this compound have been synthesized for use as chemosensors. A particular study focused on a bis(pyridine-2-ylmethyl)amine derivative that acts as a colorimetric and fluorescent chemosensor for metal ions, particularly Cu2+. This demonstrates the compound's application in environmental monitoring and biological research (Zheng et al., 2016).
Safety and Hazards
特性
IUPAC Name |
N-(pyridin-2-ylmethyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-2-3-7-11-9-10-6-4-5-8-12-10;/h4-6,8,11H,2-3,7,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTCXUZCAPSTNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CC=N1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(2-Hydroxy-ethylamino)-ethyl]-isonicotinamide](/img/structure/B3158202.png)
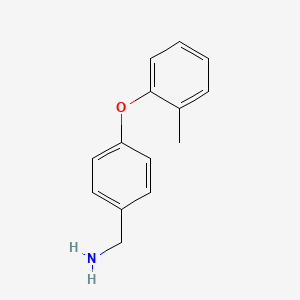
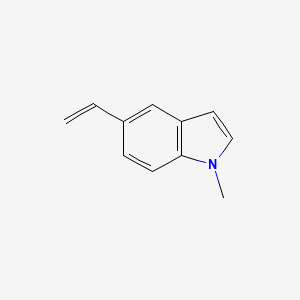

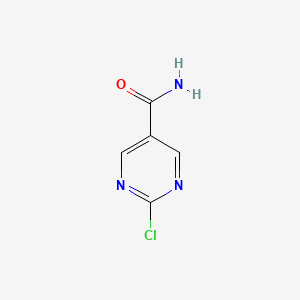
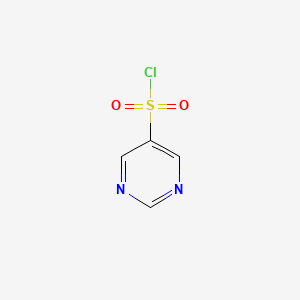

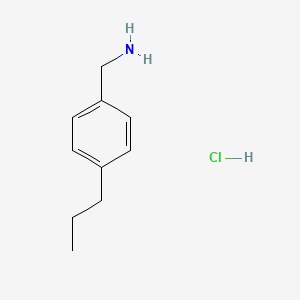


![4-Fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3158265.png)

